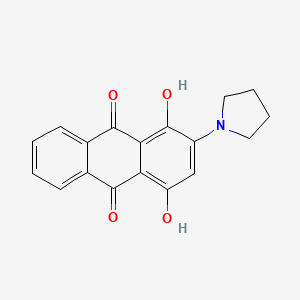
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to the anthracene core. The presence of hydroxyl groups at positions 1 and 4, along with the pyrrolidinyl substitution at position 2, imparts unique chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene or ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl groups by the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The hydroxyl groups and the pyrrolidinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound with a similar core structure but lacking the pyrrolidinyl and hydroxyl substitutions.
1,4-Dihydroxyanthraquinone: Similar structure but without the pyrrolidinyl group.
2-(Pyrrolidin-1-yl)anthracene-9,10-dione: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl and pyrrolidinyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
20253-56-9 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
1,4-dihydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c20-13-9-12(19-7-3-4-8-19)18(23)15-14(13)16(21)10-5-1-2-6-11(10)17(15)22/h1-2,5-6,9,20,23H,3-4,7-8H2 |
InChI 键 |
XITVJVOUZXZYIV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


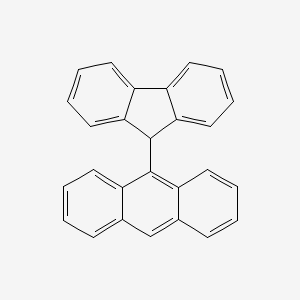

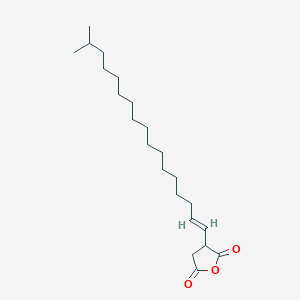
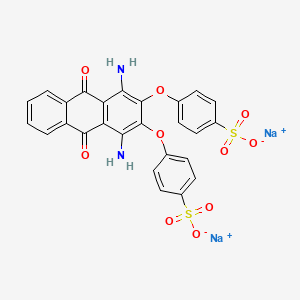
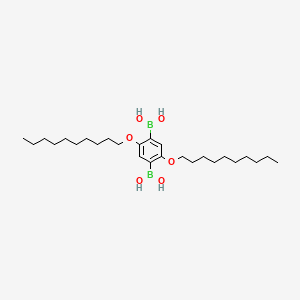
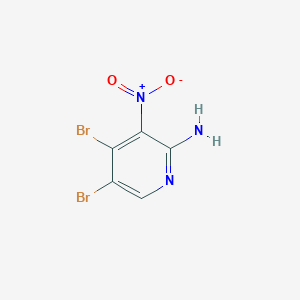
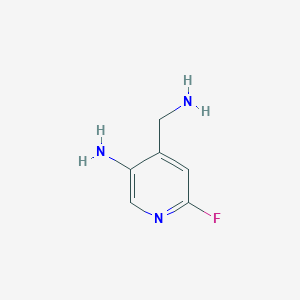
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
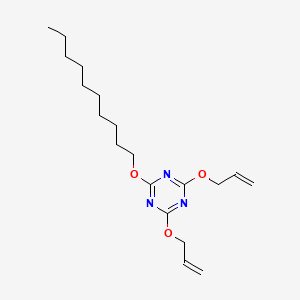
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

